molecular formula C23H26N8O2 B12413076 DNA-PK-IN-1

DNA-PK-IN-1

Cat. No.: B12413076
M. Wt: 446.5 g/mol
InChI Key: LUNNHYMBXZPWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNA-PK-IN-1 is a selective inhibitor of DNA-dependent protein kinase, a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound has garnered significant attention in the field of cancer research due to its potential to enhance the efficacy of radiotherapy and chemotherapy by inhibiting DNA repair mechanisms in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNA-PK-IN-1 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the preparation of intermediate compounds through nucleophilic aromatic substitution reactions, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining the quality and consistency of the product. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: DNA-PK-IN-1 primarily undergoes substitution reactions during its synthesis. It may also participate in other types of reactions, such as oxidation and reduction, depending on the specific functional groups present in the molecule .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include nucleophiles, electrophiles, and catalysts such as palladium or copper. Reaction conditions often involve the use of organic solvents like dimethylformamide or dichloromethane, and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed: The major product formed from the synthesis of this compound is the final inhibitor compound itself. By-products may include unreacted starting materials, side products from incomplete reactions, and impurities that need to be removed through purification processes .

Mechanism of Action

DNA-PK-IN-1 exerts its effects by selectively inhibiting the activity of DNA-dependent protein kinase. This enzyme plays a crucial role in the non-homologous end joining pathway, which is responsible for repairing DNA double-strand breaks. By inhibiting this enzyme, this compound prevents the repair of DNA damage in cancer cells, leading to increased sensitivity to DNA-damaging agents such as radiation and chemotherapy .

The molecular targets of this compound include the catalytic subunit of DNA-dependent protein kinase and the Ku heterodimer, which are essential components of the DNA repair machinery .

Properties

Molecular Formula

C23H26N8O2

Molecular Weight

446.5 g/mol

IUPAC Name

9-(3-hydroxy-1-adamantyl)-7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]purin-8-one

InChI

InChI=1S/C23H26N8O2/c1-13-3-18-25-12-26-30(18)10-16(13)27-20-24-9-17-19(28-20)31(21(32)29(17)2)22-5-14-4-15(6-22)8-23(33,7-14)11-22/h3,9-10,12,14-15,33H,4-8,11H2,1-2H3,(H,24,27,28)

InChI Key

LUNNHYMBXZPWBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C56CC7CC(C5)CC(C7)(C6)O

Origin of Product

United States

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